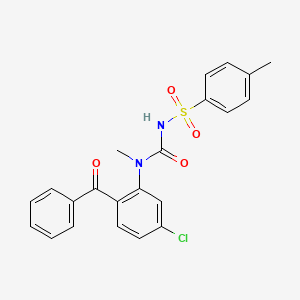
3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea involves multiple steps, typically starting with the preparation of the benzoyl and chlorophenyl intermediates. These intermediates are then subjected to sulfonylation and methylation reactions under controlled conditions to yield the final product. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve the desired outcome.
化学反应分析
3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonylurea group into corresponding amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: This compound may have biological activity, making it a candidate for studying its effects on biological systems.
Medicine: Potential medicinal applications could include its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: In industrial settings, it may be used in the production of specialty chemicals or as a component in chemical processes.
作用机制
The mechanism of action of 3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets. The sulfonylurea group is known to interact with certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved would depend on the specific context in which the compound is used.
相似化合物的比较
When compared to other similar compounds, 3-(2-benzoyl-5-chlorophenyl)-3-methyl-1-(4-methylbenzenesulfonyl)urea stands out due to its unique combination of functional groups. Similar compounds may include:
1-(2-Benzoyl-5-chlorophenyl)-1-methyl-3-(4-methylphenyl)urea: Lacks the sulfonyl group, which may affect its reactivity and applications.
1-(2-Benzoyl-5-chlorophenyl)-1-methyl-3-(4-methylphenyl)sulfonamide: Contains a sulfonamide group instead of sulfonylurea, leading to different chemical properties.
1-(2-Benzoyl-5-chlorophenyl)-1-methyl-3-(4-methylphenyl)sulfonylhydrazine: Features a hydrazine group, which may impart different biological activity.
属性
IUPAC Name |
1-(2-benzoyl-5-chlorophenyl)-1-methyl-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4S/c1-15-8-11-18(12-9-15)30(28,29)24-22(27)25(2)20-14-17(23)10-13-19(20)21(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGWIZGOIMOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C)C2=C(C=CC(=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
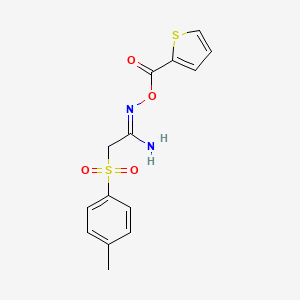
![N-(3,5-bis(trifluoromethyl)phenyl)-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2746006.png)
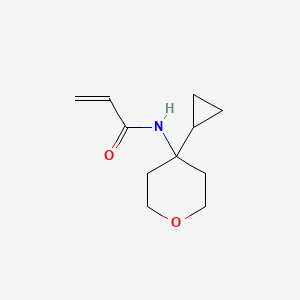

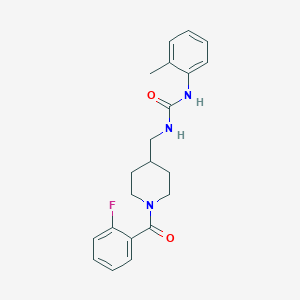
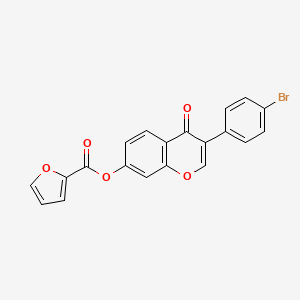
![{1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2746013.png)
![2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2746014.png)

![5-(3,4-dimethoxyphenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2746017.png)
![(3Z)-3-{[(4-bromophenyl)amino]methylidene}-1-[(4-fluorophenyl)methyl]-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2746019.png)
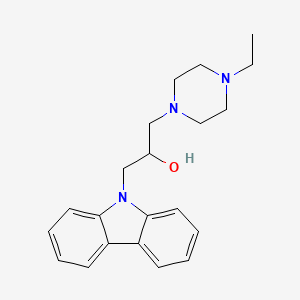
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide](/img/structure/B2746021.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 2-furoate](/img/structure/B2746022.png)
